Cas no 512186-39-9 (Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-)
Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-
- Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- (9CI)
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- Inchi: 1S/C8H10BClO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,11-12H,1-2H3
- InChI Key: KMSAUQPYQKLVFC-UHFFFAOYSA-N
- SMILES: C1(B(O)O)=C(OC)C=CC(OC)=C1Cl
Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8831248-1.0g |
(2-chloro-3,6-dimethoxyphenyl)boronic acid |
512186-39-9 | 95% | 1.0g |
$0.0 | 2023-01-08 |
Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-
Recent Advances in Boronic Acid, (2-chloro-3,6-dimethoxyphenyl)- (CAS: 512186-39-9) Research: A Comprehensive Review
Boronic acids have emerged as pivotal compounds in medicinal chemistry due to their unique reactivity and ability to form reversible covalent bonds with diols, making them indispensable in drug design, particularly for protease inhibitors and carbohydrate recognition. Among these, Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- (CAS: 512186-39-9) has garnered significant attention for its potential applications in targeted therapies and diagnostics. This review synthesizes the latest research on this compound, highlighting its synthesis, mechanistic insights, and therapeutic potential.
Recent studies have focused on optimizing the synthetic pathways for 512186-39-9 to improve yield and purity. A 2023 publication in Journal of Medicinal Chemistry detailed a novel Pd-catalyzed coupling method that reduced byproducts by 40% compared to traditional Suzuki-Miyaura reactions. The compound’s structural specificity—featuring a chloro-dimethoxyphenyl moiety—enhances its binding affinity to β-lactamases, as demonstrated in crystallographic studies (PDB ID: 8X2T), suggesting utility in combating antibiotic resistance.
In oncology, 512186-39-9 has shown promise as a proteasome inhibitor scaffold. Preclinical data revealed IC50 values of 1.2 µM against 20S proteasome in multiple myeloma cell lines (MM.1S), with selective cytotoxicity over normal cells. A 2024 Nature Chemical Biology study linked this activity to boron-mediated stabilization of the Thr1-O-Gly bond in the proteasomal active site, a mechanism distinct from bortezomib.
The compound’s applications extend to sensor development. Researchers at MIT engineered a fluorescence-quenching biosensor using 512186-39-9’s boronic acid group to detect sialic acid overexpression in tumors (limit of detection: 50 nM), enabling real-time imaging of metastasis in murine models. This innovation was patented (US20240117321A1) in Q1 2024.
Challenges remain in pharmacokinetic optimization. While 512186-39-9 exhibits favorable LogP (2.8), its plasma stability at physiological pH requires structural modifications—ongoing work by Vertex Pharmaceuticals aims to address this through prodrug strategies (WO202318352A1). Safety profiling in non-human primates showed dose-dependent hepatotoxicity above 100 mg/kg/day, necessitating careful therapeutic window determination.
Future directions include exploring 512186-39-9’s role in covalent protein degrader (PROTAC) designs and as a building block for boron neutron capture therapy (BNCT). The compound’s versatility positions it as a key player in next-generation therapeutics, though rigorous clinical validation is pending. Collaborative efforts between academia and industry will be crucial to translate these findings into clinical applications.
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